molecular formula C24H22N4O2S B11202916 2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11202916
M. Wt: 430.5 g/mol
InChI Key: WVTJYXYIVYODAG-UHFFFAOYSA-N
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Description

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a multi-targeted kinase inhibitor and apoptosis inducer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, including condensation, cyclization, and methylation reactions. For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrrolo[3,2-d]pyrimidine core, and subsequent methylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully hydrogenated compounds.

Scientific Research Applications

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE involves its ability to inhibit multiple kinases, which are enzymes that play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis. Molecular docking studies have shown that this compound binds to the active sites of kinases, preventing their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-CYCLOPROPYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C24H22N4O2S/c1-31-19-9-5-8-17(12-19)26-21(29)14-27-13-20(16-6-3-2-4-7-16)22-23(27)24(30)28(15-25-22)18-10-11-18/h2-9,12-13,15,18H,10-11,14H2,1H3,(H,26,29)

InChI Key

WVTJYXYIVYODAG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C4CC4)C5=CC=CC=C5

Origin of Product

United States

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